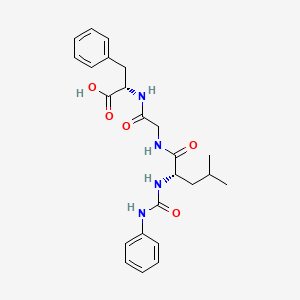

N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine

Descripción

N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine is a synthetic tripeptide derivative featuring a phenylcarbamoyl group attached to the N-terminus of a leucine residue, followed by glycine and phenylalanine.

Propiedades

Número CAS |

827613-31-0 |

|---|---|

Fórmula molecular |

C24H30N4O5 |

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H30N4O5/c1-16(2)13-19(28-24(33)26-18-11-7-4-8-12-18)22(30)25-15-21(29)27-20(23(31)32)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,30)(H,27,29)(H,31,32)(H2,26,28,33)/t19-,20-/m0/s1 |

Clave InChI |

DTFDOEUHVPNIBC-PMACEKPBSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine typically involves the stepwise assembly of the peptide backbone followed by the introduction of the phenylcarbamoyl group. The process begins with the protection of the amino groups of L-leucine, glycine, and L-phenylalanine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the phenylcarbamoyl group is introduced using phenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each coupling step. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the peptide can lead to the formation of amine derivatives.

Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted carbamates

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted carbamates. These products can be further characterized using spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry.

Aplicaciones Científicas De Investigación

Chemistry

N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine serves as a model compound for studying:

- Peptide Synthesis: It aids in understanding the mechanisms of peptide bond formation and modification.

- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for exploring reaction mechanisms and developing new synthetic pathways.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide |

| Reduction | Formation of amine derivatives | Sodium borohydride |

| Substitution | Formation of substituted carbamates | Amines or alcohols |

Biology

In biological research, this compound is utilized for:

- Protein-Protein Interactions: It helps in elucidating interactions between proteins, which is crucial for understanding cellular functions.

- Enzyme-Substrate Interactions: The compound can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

Industry

The compound finds applications in:

- Material Development: It is used as a building block for synthesizing novel materials with specific properties.

- Pharmaceuticals: Its ability to modulate biological activity makes it a candidate for drug development targeting various diseases.

Mecanismo De Acción

The mechanism of action of N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The peptide backbone allows for specific binding to target proteins, facilitating the study of protein-ligand interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Peptide Backbone Modifications

(a) N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)

- Structure : FMLP replaces the phenylcarbamoyl group with a formyl-methionine residue.

- Activity : FMLP acts as a chemoattractant for polymorphonuclear leukocytes (PMNs) but requires high concentrations (10⁻⁴ M) for direct activity. It indirectly activates complement pathways to enhance immune responses .

(b) L-Phenylalanylglycylglycine

- Structure : A tripeptide lacking the phenylcarbamoyl and leucine residues.

- Activity: Limited data, but similar short peptides often serve as substrates for enzymatic studies or precursors for larger bioactive molecules .

- Comparison : The leucine and phenylcarbamoyl groups in the target compound likely enhance lipophilicity and receptor binding specificity compared to simpler peptides.

Phenylcarbamoyl Derivatives

(a) N-(Phenylcarbamoyl)benzamide

- Structure : A urea derivative with a phenylcarbamoyl group linked to benzamide.

- Activity : Exhibits IC₅₀ values of 0.8 mM against HeLa cells, outperforming hydroxyurea (4.3 mM). Molecular docking suggests strong binding affinity (-72.06 kcal/mol) .

- Comparison : The tripeptide backbone in the target compound may improve solubility and reduce toxicity compared to purely aromatic urea derivatives.

(b) PDCApy [3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid]

- Structure : Features a phenylcarbamoyl group attached to a pyrazine-carboxylic acid scaffold.

- Activity: Inhibits Vibrio cholerae growth at 25 µM without affecting bacterial viability, suggesting non-bactericidal mechanisms .

- Comparison : The target compound’s peptide backbone could enable cell-penetrating capabilities absent in PDCApy, making it suitable for intracellular targets.

Amino Acid Substitutions

(a) N-Phthalyl-L-alanine

- Structure : An L-alanine derivative with a phthalyl group instead of phenylcarbamoyl.

- Comparison : The phenylcarbamoyl group may confer bioactivity beyond protection, such as receptor targeting.

(b) L-Methionine-containing Peptides (e.g., D-Alanylglycylglycyl-L-phenylalanyl-L-methionine)

- Structure: Includes methionine, a sulfur-containing amino acid, in place of leucine.

- Activity : Methionine residues influence redox activity and metal binding .

- Comparison : The target compound’s leucine residue may enhance stability under oxidative conditions compared to methionine-containing analogs.

Functional and Pharmacological Comparisons

Anticancer Activity

*Inferred from structural analogs.

Structural and Physicochemical Properties

- Lipophilicity : The phenylcarbamoyl group and aromatic residues (Leu, Phe) enhance hydrophobicity, favoring membrane penetration.

- Stability : Peptide bonds may confer susceptibility to proteolysis, but the phenylcarbamoyl group could sterically hinder enzymatic degradation .

- ADMET Profile : Analogous compounds like N-(phenylcarbamoyl)benzamide show favorable absorption and low toxicity, suggesting similar trends for the target compound .

Actividad Biológica

N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine is a synthetic peptide derivative that incorporates amino acids known for their distinct biological activities. This compound's biological activity is primarily influenced by its structural components, which include L-phenylalanine, L-leucine, and glycine. Each of these amino acids contributes to the compound's overall functionality, particularly in neuropharmacology and potential therapeutic applications.

Structure and Composition

The compound consists of:

- L-Phenylalanine : An essential amino acid involved in the synthesis of neurotransmitters such as dopamine and norepinephrine.

- L-Leucine : A branched-chain amino acid that plays a critical role in protein synthesis and metabolic regulation.

- Glycine : The simplest amino acid, which serves as an inhibitory neurotransmitter in the central nervous system.

Neurotransmitter Synthesis

L-Phenylalanine is crucial for the production of catecholamines, including dopamine and norepinephrine, which are vital for mood regulation and cognitive functions. Studies indicate that L-phenylalanine supplementation can elevate brain levels of these neurotransmitters, potentially exerting antidepressant effects .

Antimicrobial Properties

Research has shown that modifications to peptides containing L-phenylalanine can enhance their antimicrobial activity. For instance, the introduction of L-phenylalanine into antimicrobial peptides has been demonstrated to increase selectivity against Gram-positive bacteria while showing reduced efficacy against Gram-negative bacteria . This selectivity is attributed to the peptide's interaction with lipopolysaccharides (LPS) on the bacterial surface.

Antioxidant Activity

Peptides derived from phenylalanine exhibit antioxidant properties. In vitro studies have indicated that L-phenylalanine derivatives can enhance antioxidant activity compared to other amino acid derivatives . This property may be beneficial in preventing oxidative stress-related cellular damage.

Study on Antidepressant Effects

A clinical trial investigated the effects of L-phenylalanine on patients with depression. Results indicated a significant improvement in mood and cognitive function correlated with increased levels of norepinephrine and dopamine in the brain .

Antimicrobial Peptide Development

A study focused on the modification of protonectin, an antimicrobial peptide, by substituting one of its amino acids with L-phenylalanine. The modified peptide (phe-Prt) exhibited enhanced antimicrobial activity against specific bacterial strains, demonstrating the potential for designing targeted antimicrobial agents using phenylalanine derivatives .

Data Tables

Q & A

Q. What are the recommended synthetic routes for N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of carbamoyl-modified peptides typically involves sequential coupling of protected amino acids. For example, L-phenylalanine derivatives are often formylated using formyl chloride in anhydrous solvents (e.g., dichloromethane or ether) under alkaline conditions . For N-(Phenylcarbamoyl) analogs, a phenylcarbamoyl group can be introduced via reaction with phenyl isocyanate. Key parameters include:

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Validation requires a multi-technique approach:

- NMR spectroscopy : Confirm backbone connectivity (amide protons at 6.5–8.5 ppm) and phenylcarbamoyl group integration (aromatic protons at 7.2–7.4 ppm) .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z).

- Circular dichroism (CD) : Assess secondary structure in solution, particularly for peptides with α-helix or β-sheet propensity .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity and stability of this compound with biological targets like kinases or receptors?

Methodological Answer:

- Molecular docking : Tools like Molegro Virtual Docker or AutoDock Vina predict binding poses. For example, N-(Phenylcarbamoyl)benzamide showed a rerank score of −72.0603 kcal/mol against CHK1 kinase, indicating strong inhibitory potential .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and hydrogen bond persistence .

- Free energy calculations : MM-PBSA/GBSA quantify binding free energy, with values <−50 kJ/mol suggesting high affinity .

Q. How do researchers resolve contradictions in cytotoxicity data for phenylcarbamoyl-modified peptides across different cell lines?

Methodological Answer: Discrepancies may arise from cell-specific uptake or metabolic pathways. To address this:

- Dose-response profiling : Compare IC50 values in HeLa (cervical cancer) vs. MCF-7 (breast cancer) cells. For example, N-(Phenylcarbamoyl)benzamide exhibited IC80 = 0.8 mM in HeLa vs. 4.3 mM for hydroxyurea .

- Mechanistic studies : Flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) differentiate cytostatic vs. cytotoxic effects .

- Metabolite tracking : Radiolabeled (e.g., ¹⁴C) compounds trace intracellular distribution .

Q. What ADMET properties should be prioritized when designing phenylcarbamoyl peptides for in vivo studies?

Methodological Answer:

- Absorption : LogP values >1.5 (measured via shake-flask method) suggest membrane permeability .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify half-life (t₁/₂ > 60 mins preferred) .

- Toxicity : Ames test for mutagenicity and hERG assay for cardiac liability (IC50 > 10 μM deemed safe) .

- Excretion : Renal clearance predicted via molecular weight (<500 Da) and polar surface area (<140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.